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An In-depth Examination of the Potent ATP-Competitive Inhibitor of Akt and p70S6K

Introduction
AT7867 dihydrochloride (CAS 1431697-86-7) is a potent, ATP-competitive small molecule

inhibitor targeting multiple kinases within the AGC kinase family. Primarily recognized for its

robust inhibition of Akt (also known as Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), it also

demonstrates significant activity against p70S6 kinase (p70S6K) and Protein Kinase A (PKA).

[1] This dual targeting of key nodes in the PI3K/Akt/mTOR signaling pathway has positioned

AT7867 as a valuable tool in cancer research for investigating cell proliferation, survival, and

metabolism.[2][3] More recently, its role in directing the differentiation of pancreatic progenitor

cells has opened new avenues for research in regenerative medicine and diabetes therapy.[4]

[5] This technical guide provides a comprehensive overview of AT7867 dihydrochloride,

including its biochemical and cellular activities, detailed experimental protocols, and a

visualization of its signaling context.

Biochemical and Cellular Activity
AT7867 exerts its inhibitory effects by competing with ATP for the kinase domain of its target

proteins.[6][1] This mechanism of action has been validated through in vitro kinase assays and

co-crystallization studies.[2] The inhibitory potency of AT7867 against its primary targets has

been quantified through the determination of IC50 values.
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Target Kinase IC50 (nM)

Akt1 32

Akt2 17

Akt3 47

p70S6K 85

PKA 20

Table 1: In vitro inhibitory activity of AT7867

against key AGC family kinases.[6][1]

The inhibition of Akt2 by AT7867 is competitive with respect to ATP, with a reported Ki of 18 nM.

[6]

Cellular Proliferation
AT7867 has been shown to inhibit the proliferation of a variety of human cancer cell lines, with

particular efficacy in those with activating mutations in the PI3K/Akt pathway, such as PTEN-

deficient or PIK3CA-mutant lines.[7]
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Cell Line Tumor Type IC50 (µM)

MES-SA Uterine Sarcoma 0.9 - 0.94

MDA-MB-468 Breast Cancer 2.26

MCF-7 Breast Cancer 1.86

HCT116 Colon Cancer 1.76

HT29 Colon Cancer 3.04

LNCaP Prostate Cancer 10 - 12

PC3 Prostate Cancer 10 - 12

Table 2: In vitro anti-

proliferative activity of AT7867

in various human cancer cell

lines.

Signaling Pathway
AT7867 targets central kinases in the PI3K/Akt/mTOR pathway, a critical signaling cascade that

regulates numerous cellular processes. By inhibiting Akt and p70S6K, AT7867 disrupts the

downstream signaling that promotes cell growth, proliferation, and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K

PIP3

 phosphorylates

PIP2

PDK1

Akt1/2/3

 activates

mTORC2

 activates

GSK3β

 inhibits

mTORC1

 activates

AT7867

p70S6K

PKA

Cell Cycle
Progression

 inhibits activates

S6 Ribosomal
Protein (S6RP)

 phosphorylates

Protein Synthesis
& Cell Growth

 promotes

Other PKA
Substrates

Click to download full resolution via product page

AT7867 inhibits key nodes in the PI3K/Akt/mTOR pathway.

Experimental Protocols
In Vitro Kinase Inhibition Assay
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This protocol describes a radiometric filter binding assay to determine the IC50 of AT7867

against target kinases.

Materials:

Purified recombinant kinase (Akt1, Akt2, Akt3, p70S6K, or PKA)

Peptide substrate (e.g., Aktide-2T for Akt)

Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA,

15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT)

[γ-33P]ATP

AT7867 dihydrochloride dissolved in DMSO

96-well plates

Filter plates

Scintillation counter

Procedure:

Prepare serial dilutions of AT7867 in DMSO.

In a 96-well plate, add the kinase, peptide substrate, and AT7867 dilution to the kinase assay

buffer.

Initiate the reaction by adding [γ-33P]ATP.

Incubate the reaction at room temperature for a specified time (e.g., 20-60 minutes).

Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated

substrate.

Wash the filter plate to remove unincorporated [γ-33P]ATP.

Add scintillant to the filter plate and measure radioactivity using a scintillation counter.
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Calculate IC50 values from the dose-response curves.

Cell Proliferation Assay (Alamar Blue)
This protocol outlines the use of the Alamar Blue assay to assess the anti-proliferative effects

of AT7867 on cancer cell lines.

Materials:

Human cancer cell lines (e.g., U87MG, MES-SA)

Complete cell culture medium

96-well microplates

AT7867 dihydrochloride

Alamar Blue reagent

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere

for 24 hours.[7]

Treat the cells with various concentrations of AT7867 or a vehicle control (DMSO) for 72

hours.[7]

Add Alamar Blue solution to each well and incubate for a period that allows for color

development.

Measure the absorbance or fluorescence of each well using a plate reader.

Calculate the percentage of cell growth inhibition relative to the vehicle control and

determine the IC50 value.

Western Blot Analysis of Pharmacodynamic Markers
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This protocol describes the detection of changes in the phosphorylation status of downstream

targets of Akt and p70S6K following AT7867 treatment.

Cell Treatment with AT7867
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Workflow for Western blot analysis of AT7867's effects.
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Procedure:

Culture cells (e.g., U87MG) and treat with AT7867 for the desired time (e.g., 1 hour).[2]

Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with primary antibodies against phosphorylated and total

GSK3β and S6 ribosomal protein. A loading control like GAPDH should also be used.[2]

Incubate with the appropriate HRP-conjugated secondary antibodies.

Visualize the protein bands using a chemiluminescence detection system.

In Vivo Human Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of AT7867 in

a mouse xenograft model.

Materials:

Immunodeficient mice (e.g., athymic nude mice)

Human tumor cells (e.g., U87MG, MES-SA)

AT7867 dihydrochloride

Vehicle for administration

Calipers

Procedure:

Subcutaneously inject human tumor cells into the flank of the mice.

Allow the tumors to reach a palpable size.

Randomize the mice into treatment and control groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4825853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4825853/
https://www.benchchem.com/product/b605655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administer AT7867 orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 90 mg/kg

p.o. or 20 mg/kg i.p.).[6][3]

Measure tumor volume regularly using calipers.

At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis

(e.g., Western blotting for p-GSK3β and p-S6RP).[6]

Application in Pancreatic Progenitor Cell
Differentiation
Recent studies have highlighted a novel application for AT7867 in the field of regenerative

medicine. It has been shown to promote the differentiation and proliferation of human induced

pluripotent stem cells (hiPSCs) into pancreatic progenitor cells (PPCs).[4][7][5] Treatment with

AT7867 significantly increases the percentage of PDX1+/NKX6.1+ and PDX1+/GP2+

progenitor cells.[7][5] This enrichment of the desired cell population is a critical step towards

generating functional, insulin-producing beta cells for the treatment of type 1 diabetes.

Transplantation of these AT7867-treated progenitor cells into diabetic mice has been shown to

accelerate the reversal of hyperglycemia.[7][5]

Conclusion
AT7867 dihydrochloride is a well-characterized and potent inhibitor of the Akt/p70S6K

signaling axis. Its utility in cancer research is established, providing a valuable chemical probe

to dissect the roles of these kinases in tumorigenesis and to evaluate their potential as

therapeutic targets. The emerging application of AT7867 in directing stem cell differentiation

underscores its versatility and opens exciting new avenues for its use in regenerative medicine.

The data and protocols presented in this guide are intended to facilitate further research into

the multifaceted activities of this important small molecule inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.researchgate.net/publication/375231164_AT7867_promotes_pancreatic_progenitor_differentiation_of_human_iPSCs
https://pubmed.ncbi.nlm.nih.gov/20423992/
https://www.researchgate.net/publication/375231164_AT7867_promotes_pancreatic_progenitor_differentiation_of_human_iPSCs
https://pubmed.ncbi.nlm.nih.gov/37922913/
https://www.selleckchem.com/products/AT7867.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10679659/
https://www.selleckchem.com/products/AT7867.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10679659/
https://www.selleckchem.com/products/AT7867.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10679659/
https://www.benchchem.com/product/b605655?utm_src=pdf-body
https://www.benchchem.com/product/b605655?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces
pharmacodynamic changes and inhibits human tumor xenograft growth - PMC
[pmc.ncbi.nlm.nih.gov]

3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces
pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC
[pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. selleckchem.com [selleckchem.com]

To cite this document: BenchChem. [AT7867 Dihydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605655#at7867-dihydrochloride-cas-number-
1431697-86-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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